1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide
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Overview
Description
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide involves several steps. One common method includes the reaction of piperidine with an appropriate aldehyde or ketone to form the corresponding imine, followed by reduction to yield the desired piperidine derivative . Industrial production methods often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Chemical Reactions Analysis
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reaction conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Major products formed from these reactions include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, including anti-proliferative and apoptotic activities .
Comparison with Similar Compounds
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide can be compared with other piperidine derivatives and carboxamide compounds. Similar compounds include:
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are used in drug discovery.
Indole carboxamides: These compounds have a similar carboxamide moiety and are studied for their enzyme inhibitory properties.
Properties
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(10-14-6-3-2-4-7-14)11-18-9-5-8-15(12-18)16(17)19/h2-4,6-7,10,15H,5,8-9,11-12H2,1H3,(H2,17,19)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRTWFKYKXIEGF-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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